molecular formula C18H18O2 B048675 3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol CAS No. 24643-97-8

3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol

Cat. No. B048675
CAS RN: 24643-97-8
M. Wt: 266.3 g/mol
InChI Key: BBOUFHMHCBZYJJ-UHFFFAOYSA-N
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Description

This compound belongs to the class of organic compounds known as phenylpyrazoles . These are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group . It’s a small molecule with a chemical formula of C15H14N2O2 .


Synthesis Analysis

The synthesis of such compounds often involves various classes of two-component and multi-component organic reactions . Orthoesters, which are esters of orthoacids, are often used as valuable and efficient substrates in these reactions .


Molecular Structure Analysis

Esters have the general formula RCOOR’, where R may be a hydrogen atom, an alkyl group, or an aryl group, and R’ may be an alkyl group or an aryl group but not a hydrogen atom . The molecular structure of this compound is based on structures generated from information available in ECHA’s databases .


Chemical Reactions Analysis

The chemistry of 3-acetyl-4-hydroxyquinolin-2(1H)-ones has attracted increased attention in both synthetic organic and medicinal chemistry . This account summarizes the results from the literature focusing on synthesis of 3-acetyl-4-hydroxyquinolin-2(1H)-ones as well as their reactions .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis of Coronafacic Acid : The compound was utilized in the synthesis of (±)-coronafacic acid, demonstrating its role in complex chemical transformations. This process involved a series of reactions including Wessely oxidation and intramolecular Diels–Alder reactions, highlighting its utility in organic synthesis (Yates et al., 1993).

  • Biotransformations by Enzymes : The compound, or closely related analogs, has been shown to undergo biotransformations catalyzed by enzymes like 4-Ethylphenol Methylenehydroxylase from Pseudomonas putida. This suggests its potential application in biocatalysis and enzymatic reactions (Hopper & Cottrell, 2003).

  • Molecular Structure Studies : It has been used in studies focusing on the crystal and molecular structures of certain compounds, aiding in the understanding of chemical properties and interactions (Kaur et al., 2012).

  • Synthesis of Pharmaceutical Compounds : The compound has been used as a starting material in the synthesis of novel pharmaceutical compounds, indicating its significance in medicinal chemistry (郭瓊文, 2006).

Biological Activities

  • Antibacterial and Antifungal Properties : A derivative of the compound was evaluated for its antibacterial, antifungal, and antioxidant activities, indicating potential therapeutic applications (Koparır et al., 2013).

  • Dopamine Receptor Ligands : The compound has been used in the synthesis of derivatives that act as dopamine receptors ligands, suggesting its role in neuropharmacology (Claudi et al., 1996).

  • Optical and Nonlinear Properties : Its derivatives have been studied for their optical nonlinear properties, which could have implications in materials science and optics (Abdullmajed et al., 2021).

Applications in Organic Chemistry

  • Synthesis of Coumarin and Chromene Derivatives : Its structural analogs were used in the synthesis of coumarin and chromene derivatives, showcasing its versatility in organic synthesis (Velikorodov & Imasheva, 2008).

  • Cyclization Reactions : The compound's analogs were involved in cyclization reactions to yield quinolin-8-ols and tetrahydroquinolin-8-ols, demonstrating its utility in creating complex heterocyclic structures (Uchiyama et al., 1998).

  • Antimitotic Agents : Derivatives of this compound have been investigated as antimitotic agents, highlighting its potential in cancer research (Temple & Rener, 1992).

  • Antimicrobial and Antiradical Activity : It has been used in synthesizing compounds with antimicrobial and antiradical activities, indicating its role in the development of new therapeutic agents (Čižmáriková et al., 2020).

  • Tautomerism Studies : Analogs of this compound have been used in studies of tautomerism, aiding in the understanding of this chemical phenomenon (Sridharan et al., 2004).

  • Synthesis of Bridged 3-Benzazepine Derivatives : It has been utilized in the synthesis of bridged 3-benzazepine derivatives, showing its application in creating conformationally restricted dopamine analogues (Gentles et al., 1991).

  • Synthesis of Cyclic Peroxides : Derivatives were used in the synthesis of cyclic peroxides, demonstrating their utility in creating complex organic molecules (Qian et al., 1992).

properties

CAS RN

24643-97-8

Product Name

3-Ethyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-ethyl-2-(4-hydroxyphenyl)-3-methyl-3H-inden-5-ol

InChI

InChI=1S/C18H18O2/c1-3-15-16-9-8-14(20)10-17(16)11(2)18(15)12-4-6-13(19)7-5-12/h4-11,19-20H,3H2,1-2H3

InChI Key

BBOUFHMHCBZYJJ-UHFFFAOYSA-N

SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Canonical SMILES

CCC1=C(C(C2=C1C=CC(=C2)O)C)C3=CC=C(C=C3)O

Other CAS RN

115217-02-2

synonyms

Indenestrol A;  Indenoestrol A;  (RS)-Indenestrol A;  (±)-Indenestrol A;  3-Ethyl-2-(p-hydroxyphenyl)-1-methyl-inden-6-ol;  3-eEhyl-2-(4-hydroxyphenyl)-1-methyl-1H-inden-6-ol; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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